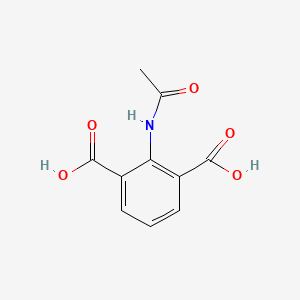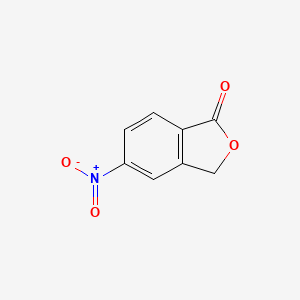
5-Nitroisobenzofuran-1(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Nitroisobenzofuran-1(3H)-one involves various methods, including cyclization reactions. One common approach is the reaction of phthalic anhydride with nitric acid , leading to the formation of the nitro group on the benzofuran ring. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused benzofuran ring system with a nitro group attached. The compound’s IUPAC name is 5-nitro-1,3-dihydro-2-benzofuran-1,3-dione . The InChI Key for this compound is MMVIDXVHQANYAE-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Antimicrobial Activity
5-Nitroisobenzofuran-1(3H)-one derivatives have been investigated for their antimicrobial properties. For instance, a study identified a small molecule inhibitor, 4-nitroisobenzofuran-1(3H)-one (IITK2020), which showed inhibitory effects against Staphylococcus aureus, including multidrug-resistant strains. This compound specifically targets peptidoglycan biosynthesis, a crucial process in bacterial cell wall formation (Rawat et al., 2022).
Molecular Structure and Antioxidant Activity
Another study focused on the molecular structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one. The research involved X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study not only provided insights into the compound's structural properties but also explored its antioxidant activities, demonstrating its potential in various applications (Yılmaz et al., 2020).
Antibacterial Activity of Derivatives
Derivatives of this compound, specifically 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl ethanone compounds, have been synthesized and shown to have strong antibacterial activity against various strains of Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents, especially considering the rise of drug-resistant bacterial strains (Oliveira et al., 2012).
Applications in PARP Inhibition
The compound 5-Aminoisoquinolin-1-one, derived from this compound, has been explored for its potential in inhibiting Poly(ADP-ribose)polymerase-1 (PARP-1), a target for drug design in various therapeutic applications. The synthesis routes and molecular modeling for this compound suggest its utility in medicinal chemistry, particularly in the context of PARP-1 inhibition (Woon et al., 2013).
Potential in Treating Chagas Disease
Research on this compound derivatives has also indicated promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. The studies highlight the potential of these compounds in developing new therapeutic options for treating this neglected tropical disease (Fonseca-Berzal et al., 2020).
Propriétés
IUPAC Name |
5-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQAOSVHLEFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


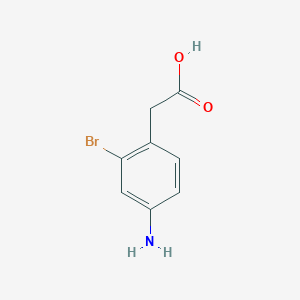
![Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-](/img/structure/B3277993.png)

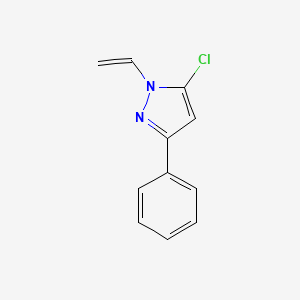

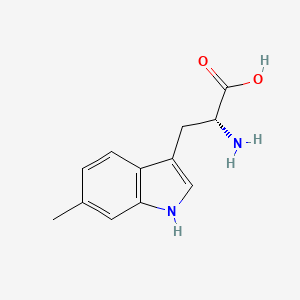


![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)
![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)
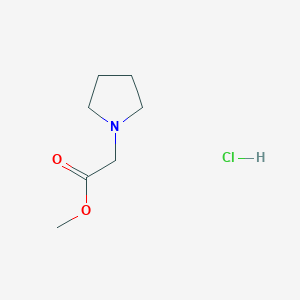
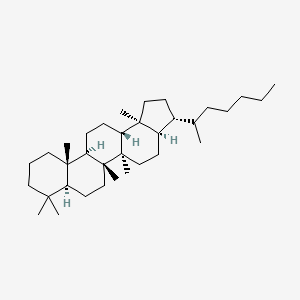
![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3278065.png)
